2,5-Dimethyl-1H-pyrrole

描述

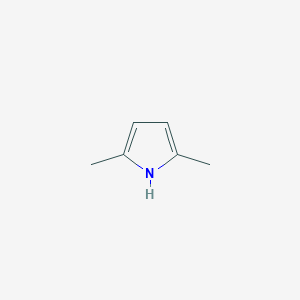

2,5-Dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. It is characterized by a five-membered ring structure with two methyl groups attached at the 2 and 5 positions. This compound is known for its yellow to orange-yellow color and is insoluble in water but soluble in organic solvents like ethanol and ether .

Synthetic Routes and Reaction Conditions:

化学反应分析

2,5-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:

科学研究应用

Enhancing Monoclonal Antibody Production

Recent studies have highlighted the role of 2,5-dimethyl-1H-pyrrole in improving the production of monoclonal antibodies (mAbs). A notable research effort identified a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which significantly increased mAb production in recombinant Chinese hamster ovary (rCHO) cells.

Key Findings:

- Increased Productivity: The study demonstrated that 2,5-dimethylpyrrole enhanced cell-specific productivity by up to 2.2-fold compared to control conditions while maintaining cell viability .

- Mechanism of Action: The compound suppressed cell growth but increased glucose uptake and intracellular ATP levels during antibody production. Additionally, it influenced the N-glycan profile of mAbs by reducing galactosylation, a critical quality attribute for therapeutic antibodies .

Data Table: Monoclonal Antibody Production Metrics

| Condition | Cell-Specific Productivity (fold increase) | Viability (%) |

|---|---|---|

| Control | 1.0 | >50 |

| MPPB Supplemented | 2.2 | >50 |

| 2,5-Dimethylpyrrole Alone | 1.4 | >50 |

Antitubercular Applications

The antitubercular potential of this compound derivatives has been extensively studied, revealing promising results against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.

Key Findings:

- Structure-Activity Relationship (SAR): Research identified that specific modifications to the pyrrole scaffold significantly enhanced antimicrobial activity. For instance, compounds incorporating bulky groups showed improved efficacy against M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.40 µg/mL .

- Cytotoxicity Profiles: Selected derivatives demonstrated low cytotoxicity against human pulmonary fibroblasts and murine macrophages while maintaining effective bactericidal or bacteriostatic activities against intracellular mycobacteria .

Data Table: Antimycobacterial Activity of Derivatives

| Compound | MIC90 (µg/mL) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|

| 5q | 0.40 | >25 |

| 5n | 0.49 | >25 |

| 5r | 0.49 | >25 |

| Control | >25 | <10 |

Synthesis and Functionalization

The synthesis of pyrrole derivatives from 2,5-dimethylfuran has been explored through innovative chemical processes such as the Paal–Knorr reaction. This method allows for the efficient generation of various pyrrole compounds with potential applications in pharmaceuticals and materials science.

Synthesis Overview:

- Methodology: A one-pot two-step process was developed to convert dimethylfuran into pyrrole compounds effectively .

- Yield Optimization: The reaction conditions were optimized to achieve high yields while minimizing by-products, demonstrating the versatility of 2,5-dimethylpyrrole as a building block for complex molecules .

作用机制

The mechanism of action of 2,5-dimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways:

相似化合物的比较

2,5-Dimethyl-1H-pyrrole can be compared with other pyrrole derivatives:

2,5-Dimethylfuran: Both compounds have similar structures, but 2,5-dimethylfuran is more reactive due to the presence of an oxygen atom in the ring.

2,5-Dimethylpyrrolidine: This compound is the reduced form of this compound and exhibits different chemical properties due to the absence of the double bonds in the ring.

Pyrrole-2,5-dicarboxylic acid: This oxidized form of this compound has carboxylic acid groups, making it more polar and reactive.

生物活性

2,5-Dimethyl-1H-pyrrole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory effects. The findings are supported by recent studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound has a molecular formula of CHN and features a five-membered aromatic ring with two methyl groups at the 2 and 5 positions. This structure is crucial for its biological activity as it allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.

Case Study: Antitubercular Activity

A study investigated the antitubercular potential of 2,5-dimethylpyrrole derivatives. The results indicated that certain analogues exhibited potent inhibitory effects against M. tuberculosis with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments. The essentiality of the 2,5-dimethylpyrrole scaffold was confirmed as a key feature for antimycobacterial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 0.5 | Bactericidal |

| Compound 2 | 1.0 | Bacteriostatic |

| Compound 3 | 0.25 | Bactericidal |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Research has indicated that pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism through which this compound exerts its anticancer effects involves the modulation of various signaling pathways associated with cell proliferation and survival. For example, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Immunomodulatory Effects

Emerging research suggests that this compound also possesses immunomodulatory properties. It has been noted to enhance monoclonal antibody production in cell cultures while suppressing undesirable galactosylation on antibodies, which is crucial for therapeutic efficacy .

Impact on Cell Cultures

In a controlled study, the addition of this compound to cell cultures resulted in increased cell-specific productivity without compromising cell viability. This dual effect makes it a promising candidate for biotechnological applications in antibody production .

| Condition | Cell-Specific Productivity (pg/cell/day) | Viability (%) |

|---|---|---|

| Control | 7.1 | 50 |

| MPPB Added | 11 | >50 |

属性

IUPAC Name |

2,5-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPNRQCYSFBWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211552 | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168.00 to 171.00 °C. @ 740.00 mm Hg | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.8 [mmHg] | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-84-3 | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3OYF5521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7.7 °C | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-dimethylpyrrole?

A1: 2,5-Dimethylpyrrole, also known as 2,5-Dimethyl-1H-pyrrole, has a molecular formula of C6H9N and a molecular weight of 95.14 g/mol.

Q2: What spectroscopic data is available for characterizing 2,5-dimethylpyrrole?

A2: Several spectroscopic techniques have been employed to characterize 2,5-dimethylpyrrole, including:

- NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, aiding in structural elucidation and conformational analysis. [, , , ]

- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and identify fragment ions, providing insights into the structure and fragmentation pattern. [, ]

Q3: How does the crystal structure of 2,5-dimethylpyrrole derivatives provide insights into their molecular packing?

A3: X-ray crystallographic studies of various N-substituted 2,5-dimethylpyrrole derivatives revealed that their molecular packings are primarily governed by C-H...π interactions. []

Q4: How does the reactivity of 2,5-dimethylpyrrole compare to pyrrole in electrophilic aromatic substitution reactions?

A4: 2,5-Dimethylpyrrole exhibits greater reactivity compared to unsubstituted pyrrole in electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl substituents. This effect is evident in the reaction with phenylsulfonyl chloride, where 2,5-dimethylpyrrole undergoes unexpected disubstitution at the C3 position. []

Q5: Can 2,5-dimethylpyrrole be used as a protecting group for primary amines?

A5: Yes, 2,5-dimethylpyrrole serves as an effective protecting group for primary amines. [, ] The reaction of primary amines with 2,5-hexanedione produces N-substituted 2,5-dimethylpyrroles, protecting the amine group from strong bases, nucleophiles, and harsh reaction conditions. [, ] Deprotection can be achieved under acidic conditions. [, ]

Q6: What is the significance of using microwave irradiation in the protection and deprotection of primary amines using 2,5-dimethylpyrrole?

A6: Employing microwave irradiation significantly accelerates both the protection and deprotection steps involving 2,5-dimethylpyrrole. [] This approach not only shortens reaction times but also enhances deprotection yields. [] Moreover, microwave-assisted deprotection with dilute hydrochloric acid in ethanol further improves reaction efficiency. []

Q7: How does 2,5-dimethylpyrrole react with quinones?

A7: The reaction of 2,5-dimethylpyrroles with various quinones, including 1,4-naphthoquinone and its derivatives, results in the formation of novel pyrrolylquinones. [] These reactions typically yield 3-(quinonyl)-2,5-dimethylpyrroles as the major products. []

Q8: Can 2,5-dimethylpyrrole participate in Diels-Alder reactions?

A8: While 2,5-dimethylpyrrole can act as a diene in Diels-Alder reactions, its reactivity depends on the dienophile. For instance, density functional theory (DFT) calculations revealed that while ethyl nitrosoacrylate readily undergoes a Diels-Alder reaction with 2,5-dimethylpyrrole, 1-(p-bromophenyl)nitrosoethylene favors a conjugate addition pathway. []

Q9: How does the photophysical behavior of 2,5-dimethylpyrrole differ from pyrrole?

A9: Unlike pyrrole, which exhibits ultrafast deactivation of its S1 (1B2 ππ) state via conical intersections, 2,5-dimethylpyrrole displays a broad and structured (1+1) resonance-enhanced multiphoton ionization (REMPI) spectrum attributed to vibronic transitions to its S1 (1B2 ππ) state. [] This difference arises from the methyl substitution in 2,5-dimethylpyrrole, influencing its excited state dynamics. []

Q10: What is the significance of the observed ultrafast relaxation of the S1 (1)πσ* state in 2,5-dimethylpyrrole?

A10: Time-resolved studies have shown that the S1 (1πσ*) state of 2,5-dimethylpyrrole, which is dissociative along the N-H bond, has a lifetime of approximately 55 fs, irrespective of the vibrational excitation. [] This ultrafast relaxation, faster than that observed in pyrrole, suggests that 2,5-dimethylpyrrole reaches the dissociative region of the potential energy surface without encountering a significant barrier. []

Q11: What role do methyl torsional motions play in the photochemistry of 2,5-dimethylpyrrole?

A11: Methyl torsional motions contribute to the vibronic coupling that enhances the S1(1A2 πσ*) ← S0 absorption in 2,5-dimethylpyrrole, particularly at wavelengths longer than 250 nm. [] These torsional motions facilitate access to a higher density of vibrational levels in the excited state, influencing the subsequent dissociation dynamics. []

Q12: What are some potential applications of 2,5-dimethylpyrrole derivatives in medicinal chemistry?

A12: N-substituted 2,5-dimethylpyrrole derivatives have shown promising activity as:

- Anthelmintics: Certain derivatives exhibit potent activity against parasitic worms. []

- Antibacterials: Some derivatives demonstrate significant antibacterial activity against various bacterial strains. []

- Antitubercular Agents: Derivatives incorporating structural features from known antitubercular drugs have displayed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []

Q13: How can 2,5-dimethylpyrrole be utilized in polymer chemistry?

A13: 2,5-Dimethylpyrrole has been successfully incorporated into polymer synthesis:

- Poly(ε-lysine) Synthesis: Cyclic lysine monomers protected with 2,5-dimethylpyrrole undergo ring-opening polymerization, yielding well-defined polymers. [, ] Subsequent deprotection affords poly(ε-lysine), a biocompatible polymer with potential applications in various fields. [, ]

- Amino-functionalized Polymers: The 2,5-dimethylpyrrole protecting group enables the synthesis of amino-functionalized polymers, such as poly(N-vinylcaprolactam), with tunable thermoresponsive properties. []

Q14: Does 2,5-dimethylpyrrole have any known applications in materials science?

A14: While direct applications of 2,5-dimethylpyrrole in materials science are limited, its derivatives, particularly pyrrolylquinones, hold potential as building blocks for organic electronic materials due to their interesting electronic properties.

Q15: How has computational chemistry been employed to study 2,5-dimethylpyrrole and its derivatives?

A15: Computational chemistry, particularly DFT calculations, has been instrumental in:

- Understanding Reaction Mechanisms: DFT studies provided insights into the reaction pathways of 2,5-dimethylpyrrole with various reagents, such as nitrosoalkenes, explaining the observed product selectivity. [, ]

- Predicting Spectroscopic Properties: Computational methods have been used to calculate vibrational frequencies and electronic transition energies, aiding in the interpretation of experimental spectroscopic data. [, ]

- Investigating Cluster Formation: DFT calculations helped elucidate the structures and binding energies of self-aggregates and binary clusters of 2,5-dimethylpyrrole with other molecules, such as pyrrole. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。